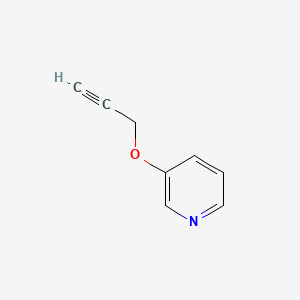

3-(Prop-2-ynyloxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUGIDMNLBLLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465334 | |

| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69022-70-4 | |

| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(Prop-2-ynyloxy)pyridine: An In-depth Technical Guide

Introduction

3-(Prop-2-ynyloxy)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its pyridine core offers a site for diverse chemical modifications, while the terminal alkyne functionality serves as a versatile handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. The methodologies detailed herein are designed for reproducibility and scalability, catering to the needs of researchers, scientists, and drug development professionals.

Reaction Scheme: The Williamson Ether Synthesis

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis.[1][2][3] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium or potassium salt of 3-hydroxypyridine, generated in situ, acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide.

Overall Reaction:

Caption: Workflow for the synthesis of this compound.

Mechanism and Scientific Rationale

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. [1][2]

Key Mechanistic Steps:

-

Deprotonation: The weakly acidic hydroxyl proton of 3-hydroxypyridine is abstracted by the base (potassium carbonate) to form the corresponding pyridin-3-olate anion. This deprotonation is crucial as the resulting alkoxide is a much stronger nucleophile than the neutral alcohol.

-

Nucleophilic Attack: The pyridin-3-olate anion then acts as a nucleophile, attacking the electrophilic carbon atom of propargyl bromide. This occurs in a concerted fashion, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is the leaving group.

This reaction is most efficient with primary alkyl halides like propargyl bromide, as steric hindrance is minimized, favoring the SN2 pathway over competing elimination reactions. [2]

Choice of Reagents and Conditions:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxypyridine without causing significant side reactions with the solvent or the propargyl bromide. [4]* Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the pyridin-3-olate anion more "naked" and thus more nucleophilic. Its high boiling point is also suitable for reactions requiring elevated temperatures. Acetonitrile can be an alternative solvent. [4]* Temperature: Heating the reaction to 100°C provides the necessary activation energy for the reaction to proceed at a reasonable rate. [4]Reaction times can vary, and monitoring by TLC is recommended to determine completion. [1]

Reaction Mechanism Diagram

References

chemical properties of 3-(Prop-2-ynyloxy)pyridine

An In-depth Technical Guide to 3-(Prop-2-ynyloxy)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound is a heterocyclic building block of significant interest in contemporary chemical research, particularly within the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine ring functionalized at the 3-position with a propargyl ether group, offers a unique combination of properties. The pyridine moiety is a ubiquitous scaffold in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, improve pharmacokinetic properties, and serve as a stable aromatic core.[1][2] The terminal alkyne of the propargyl group acts as a versatile chemical handle, most notably for its participation in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, spectroscopic profile, synthetic methodologies, and key reactivity patterns of this compound. Furthermore, it explores its applications as a strategic tool in the design and synthesis of novel therapeutic agents and advanced molecular constructs, grounding all claims and protocols in authoritative sources to ensure scientific integrity and practical utility.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its handling, storage, and application in a laboratory setting. It is typically supplied as a liquid with high purity, suitable for sensitive synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 69022-70-4 | [4][5] |

| Molecular Formula | C₈H₇NO | [4] |

| Molecular Weight | 133.15 g/mol | [4][5] |

| IUPAC Name | 3-(prop-2-yn-1-yloxy)pyridine | |

| Synonyms | 3-(2-propyn-1-yloxy)-Pyridine, 3-prop-2-ynoxypyridine | [4] |

| Physical Form | Liquid | |

| Purity | ≥97.0% | [5] |

| Storage | Store at ambient temperature, in a dry, well-ventilated place. | [6] |

Molecular Structure

The structure combines the aromatic, electron-deficient pyridine ring with the reactive terminal alkyne, linked by a flexible ether bridge.

Caption: Molecular Structure of this compound.

Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet or triplet for the acetylenic proton (≡C-H) around δ 2.5-3.0 ppm, a signal for the methylene protons (-O-CH₂-) adjacent to the alkyne around δ 4.7-5.0 ppm, and a set of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

-

¹³C NMR: The carbon spectrum would feature signals for the two sp-hybridized carbons of the alkyne (C≡C) around δ 75-80 ppm, the methylene carbon (-O-CH₂-) around δ 55-60 ppm, and signals for the five carbons of the pyridine ring in the δ 120-155 ppm range.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups: a sharp, strong absorption for the terminal alkyne C-H stretch (ν(≡C-H)) around 3300 cm⁻¹, a weaker C≡C stretch (ν(C≡C)) near 2120 cm⁻¹, and strong C-O ether stretching bands in the 1100-1250 cm⁻¹ region.[7][9]

-

Mass Spectrometry (MS): The nominal mass of the molecular ion [M]⁺ would be 133, with high-resolution mass spectrometry (HRMS) confirming the elemental composition of C₈H₇NO.

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This classical method involves the O-alkylation of 3-hydroxypyridine with a propargyl halide.

Causality Behind Experimental Choices

-

Substrates: 3-Hydroxypyridine serves as the nucleophile (after deprotonation), and propargyl bromide or chloride is the electrophile. Propargyl bromide is often preferred due to the better leaving group ability of bromide compared to chloride, facilitating the Sₙ2 reaction.

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically used.[7] Its role is to deprotonate the hydroxyl group of 3-hydroxypyridine to form the more nucleophilic pyridinolate anion. It is an ideal choice because it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing unwanted side reactions.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is employed.[7] These solvents are effective at dissolving the ionic intermediates (the pyridinolate salt) and do not interfere with the nucleophile by protonating it. This environment accelerates the rate of the Sₙ2 reaction.

-

Temperature: The reaction is typically conducted at room temperature, which is sufficient for the reaction to proceed to completion over several hours.[7] This avoids potential side reactions or decomposition that might occur at elevated temperatures.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures and should be performed with appropriate safety precautions in a fume hood.[7]

-

Reaction Setup: To a stirred suspension of 3-hydroxypyridine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (5-10 mL per mmol of 3-hydroxypyridine) in a round-bottom flask, add propargyl bromide (80% solution in toluene, 1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Maintain the reaction mixture at room temperature and stir for 5-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-hydroxypyridine) is consumed.

-

Workup: Upon completion, pour the reaction mixture into cold water. A precipitate or oil may form.

-

Isolation: If a solid precipitates, collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts, then dry under vacuum. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two primary functional regions: the terminal alkyne and the pyridine ring.

The Terminal Alkyne: A Gateway to "Click Chemistry"

The most significant application of the propargyl group is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are easy to perform.[3] The CuAAC reaction forms a stable, five-membered 1,2,3-triazole ring, which is an excellent and robust linker in drug molecules.[7]

Mechanism: The reaction proceeds through a copper acetylide intermediate, which then reacts with an organic azide. The copper(I) catalyst, often generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate), orchestrates the cycloaddition.

Caption: Schematic of the CuAAC "Click" Reaction.

Protocol for a Typical CuAAC Reaction:

-

Setup: In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours, sometimes indicated by a color change. Monitor by TLC or LC-MS.

-

Workup: Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by chromatography or recrystallization.

The Pyridine Ring

The nitrogen atom in the pyridine ring renders it electron-deficient, influencing its reactivity.[10]

-

Basicity: The lone pair of electrons on the nitrogen atom gives the pyridine ring basic properties, allowing it to be protonated or to act as a ligand in metal complexes.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, although it is generally less reactive than di-azines like pyrimidine or pyrazine.[10] Strong nucleophiles can displace leaving groups at the 2-, 4-, and 6-positions.

-

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is difficult and requires harsh conditions. When it does occur, substitution is directed to the 3- and 5-positions.

-

N-Oxidation: The nitrogen can be oxidized (e.g., with m-CPBA) to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.[11]

Applications in Drug Discovery

The dual functionality of this compound makes it an exceptionally valuable building block for the synthesis of biologically active compounds.

-

Enzyme Inhibitors: The propynyloxy group can be used to attach the pyridine scaffold to other pharmacophores via a stable triazole linker. This strategy is widely used to develop potent inhibitors for targets like kinases, where the pyridine can form key hydrogen bonds in the ATP-binding pocket.[3]

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), the propynyloxy group is an ideal handle for conjugating a target-binding ligand to an E3 ligase-binding ligand. The resulting triazole linker is metabolically stable and has favorable physicochemical properties.[3]

-

Scaffold for Library Synthesis: Pyridine derivatives are foundational in modern drug discovery. This compound allows for the rapid generation of large libraries of diverse compounds using click chemistry. These libraries can then be screened to identify novel hits for a wide range of biological targets.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (GHS Hazard Statements: H302, H312, H332). It may cause skin, eye, and respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][13]

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound has firmly established itself as a versatile and powerful building block in chemical synthesis. Its structure, which marries the privileged pyridine scaffold with the synthetically accessible terminal alkyne, provides a direct entry point to the world of click chemistry. This enables the efficient and robust construction of complex molecules with significant potential in drug discovery, from enzyme inhibitors to advanced therapeutic modalities like PROTACs. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage its capabilities in the pursuit of novel scientific advancements.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - CAS:69022-70-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Pyridinepropionic acid [webbook.nist.gov]

- 10. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Signature of 3-(Prop-2-ynyloxy)pyridine: A Technical Guide for Researchers

Introduction

3-(Prop-2-ynyloxy)pyridine, a molecule incorporating a pyridine ring and a propargyl ether functional group, represents a valuable building block in medicinal chemistry and materials science. The presence of the terminal alkyne allows for its facile derivatization via "click" chemistry, while the pyridine moiety imparts specific electronic and solubility properties, making it an attractive scaffold for the synthesis of novel compounds with potential biological activity or unique material characteristics. An in-depth understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound highlighting the key functional groups: the pyridine ring and the propargyl ether moiety.

Synthesis of this compound: A Standard Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, is added a suitable base (e.g., sodium hydride, potassium carbonate; 1.1-1.5 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Propargyl bromide or propargyl chloride (1.1 eq.) is then added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

The causality behind these choices lies in creating a nucleophilic pyridinolate anion from the weakly acidic 3-hydroxypyridine using a base. The polar aprotic solvent facilitates the SN2 reaction with the propargyl halide. An excess of the base and alkylating agent is used to ensure complete consumption of the starting material.

Caption: A workflow diagram illustrating the key steps in the Williamson ether synthesis of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of related structures such as 3-methoxypyridine and various propargyl ethers.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine) | 8.3 - 8.5 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 | 1H |

| H-6 (Pyridine) | 8.2 - 8.4 | Doublet (d) | J ≈ 4.5 | 1H |

| H-4 (Pyridine) | 7.2 - 7.4 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 | 1H |

| H-5 (Pyridine) | 7.1 - 7.3 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 | 1H |

| O-CH₂ | 4.7 - 4.9 | Doublet (d) | J ≈ 2.4 | 2H |

| C≡C-H | 2.5 - 2.7 | Triplet (t) | J ≈ 2.4 | 1H |

Expertise & Experience Insight: The protons on the pyridine ring (H-2, H-4, H-5, H-6) will appear in the aromatic region (7.0-8.5 ppm). The exact chemical shifts are influenced by the electron-donating nature of the ether oxygen. The methylene protons (O-CH₂) adjacent to the oxygen and the alkyne will be deshielded and will show a characteristic coupling to the terminal alkyne proton. This small long-range coupling (⁴J) is a key diagnostic feature.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyridine, C-O) | 155 - 158 |

| C-2 (Pyridine) | 140 - 143 |

| C-6 (Pyridine) | 145 - 148 |

| C-4 (Pyridine) | 123 - 126 |

| C-5 (Pyridine) | 120 - 123 |

| C≡C-H | 78 - 81 |

| C≡C -H | 75 - 78 |

| O-CH₂ | 55 - 58 |

Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule, respectively. The integration in the ¹H NMR spectrum should be consistent with the number of protons in each environment. The coupling patterns observed in the ¹H NMR spectrum must be consistent with the connectivity of the atoms in the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡C-H | Stretching | 3300 - 3250 | Strong, Sharp |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C≡C | Stretching | 2150 - 2100 | Weak to Medium |

| C=C, C=N (Pyridine) | Stretching | 1600 - 1450 | Medium to Strong |

| C-O-C | Asymmetric Stretching | 1250 - 1200 | Strong |

| C-O-C | Symmetric Stretching | 1100 - 1050 | Strong |

Authoritative Grounding: The sharp, strong absorption band around 3300 cm⁻¹ is highly characteristic of the terminal alkyne C-H stretch. The C≡C stretch is often weak but its presence in the 2150-2100 cm⁻¹ region is a key indicator. The strong C-O stretching bands confirm the presence of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₇NO), the expected molecular weight is approximately 133.15 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 133. This peak should be reasonably intense.

-

[M-H]⁺: m/z = 132. Loss of a hydrogen atom.

-

[M-C₃H₃]⁺: m/z = 94. Loss of the propargyl radical, leading to the 3-hydroxypyridine radical cation. This is expected to be a significant fragment.

-

[C₅H₄N]⁺: m/z = 78. Fragmentation of the pyridine ring.

-

[C₃H₃]⁺: m/z = 39. The propargyl cation, a very common fragment for propargyl-containing compounds.

Caption: Predicted major fragmentation pathways for this compound under electron ionization mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and analysis of analogous structures, offer a robust framework for researchers to identify and characterize this important synthetic building block. The provided synthesis protocol and workflow diagrams further enhance the practical utility of this guide. As with any predictive analysis, experimental verification is the ultimate standard. However, this document serves as a valuable and authoritative starting point for any scientist embarking on work involving this compound.

solubility and stability of 3-(Prop-2-ynyloxy)pyridine

An In-depth Technical Guide to the Solubility and Stability of 3-(Prop-2-ynyloxy)pyridine

Introduction

This compound is a heterocyclic compound featuring a pyridine ring functionalized with a propargyl ether group. Its molecular structure, combining the polar, basic pyridine moiety with the reactive terminal alkyne, makes it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a common scaffold in numerous pharmaceuticals, while the terminal alkyne is amenable to a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. Understanding these parameters is paramount for researchers in drug development and chemical synthesis, as they directly impact formulation, storage, handling, and the design of reliable experimental protocols. This document is structured to provide not only theoretical insights but also actionable, field-proven methodologies for empirical assessment.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its behavior in solution. Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-(prop-2-yn-1-yloxy)pyridine | [1] |

| Synonyms | 2-propynyl 3-pyridinyl ether | [1] |

| CAS Number | 69022-70-4 | [1][2] |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [2] |

| Physical Form | Liquid | [1] |

| Purity (Typical) | ≥98% | [1] |

| Storage Temperature | Ambient Storage | [1] |

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and utility in solution-based assays and reactions. The structure of this compound suggests a nuanced solubility profile. The pyridine nitrogen atom can act as a hydrogen bond acceptor, imparting some degree of aqueous solubility, while the aromatic ring and the propargyl group contribute hydrophobic character.[3] Pyridine itself is miscible with water and soluble in many organic solvents like ethanol and benzene.[4][5]

Theoretical Solubility Considerations

-

Aqueous Solubility: The pKa of pyridine is approximately 5.19.[4] Therefore, in acidic aqueous media (pH < 5), the pyridine nitrogen will be protonated, forming a pyridinium salt. This salt form is expected to have significantly higher aqueous solubility than the free base. In neutral to basic media, the compound will be uncharged, and its solubility will be governed by the balance between the polarity of the pyridine-ether moiety and the hydrophobicity of the overall structure.

-

Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in a range of common organic solvents due to its mixed polar/non-polar character. It is expected to be highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as in alcohols like methanol and ethanol. Solubility in less polar solvents like dichloromethane (DCM) and ethyl acetate is also expected to be sufficient for most applications.

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in various common laboratory solvents. This data is predictive and should be confirmed experimentally.

| Solvent | Type | Predicted Solubility | Rationale |

| Water (pH 7.0) | Aqueous | Sparingly Soluble | Uncharged form; limited by hydrocarbon content. |

| 0.1 M HCl | Aqueous | Soluble | Protonation of pyridine nitrogen leads to salt formation. |

| Phosphate Buffered Saline (PBS) | Aqueous | Sparingly Soluble | Neutral pH; uncharged form predominates. |

| Methanol (MeOH) | Polar Protic | Freely Soluble | Polarity matches well; potential for H-bonding. |

| Ethanol (EtOH) | Polar Protic | Freely Soluble | Polarity matches well; potential for H-bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Excellent solvent for a wide range of organic molecules. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Common solvent for chromatography; good solvating power. |

| Dichloromethane (DCM) | Non-polar | Soluble | Good solvent for moderately polar compounds. |

Experimental Protocol: Kinetic Solubility Assessment using Nephelometry

This protocol outlines a standard high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer when added from a concentrated DMSO stock.

Materials:

-

This compound

-

DMSO (Anhydrous)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Plate-reading nephelometer or a plate reader capable of measuring turbidity

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate (the "source plate"), perform a serial 2-fold dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

-

Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well microplate (the "assay plate").

-

Compound Addition: Transfer 2 µL from each well of the source plate to the corresponding wells of the assay plate. This creates a final DMSO concentration of 1% (v/v). The final compound concentrations will range from 100 µM down to ~0.2 µM.

-

Incubation and Measurement:

-

Immediately mix the assay plate on a plate shaker for 2 minutes.

-

Allow the plate to incubate at room temperature for 2 hours, protected from light.

-

Measure the turbidity of each well using a nephelometer.

-

-

Data Analysis:

-

Plot the turbidity reading against the compound concentration.

-

The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the vehicle control (1% DMSO in PBS).

-

Causality and Self-Validation:

-

Why DMSO? DMSO is used to create a high-concentration stock that can be diluted into an aqueous medium. The final concentration is kept low (≤1%) to minimize co-solvent effects.

-

Why Nephelometry? This technique is highly sensitive to the formation of fine precipitates (insoluble particles), providing a clear endpoint for solubility determination.

-

Trustworthiness: The protocol includes vehicle controls (buffer with 1% DMSO only) to establish a baseline turbidity. The multi-point concentration curve ensures a reliable determination of the precipitation point.

Section 2: Stability Profile and Degradation Pathways

Assessing the chemical stability of a molecule is a cornerstone of drug development. Forced degradation studies are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods and determining appropriate storage conditions.[6][7]

Theoretical Stability Considerations

The structure of this compound contains several functional groups that could be susceptible to degradation under stress conditions:

-

Pyridine Ring: While aromatic, the pyridine ring is an electron-deficient system. It can be susceptible to oxidative attack, potentially leading to N-oxide formation or ring-opening.[8] Studies have shown that the pyridine ring's stability can be compromised by highly reactive species.[9]

-

Ether Linkage: The ether bond (C-O-C) is generally stable but can undergo cleavage under strong acidic conditions (hydrolysis).

-

Terminal Alkyne: The C≡C triple bond is relatively stable. However, it can be susceptible to hydration under certain acidic conditions with metal catalysts or undergo oxidative cleavage under harsh oxidative stress.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B to evaluate the intrinsic stability of the molecule.[7]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC vials

-

pH meter

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

-

Stress Conditions: For each condition, prepare a sample in an HPLC vial. Include a control sample (compound in solvent, stored at 5°C protected from light) for comparison. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, increase acid concentration or temperature.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, store a solution sample (in methanol) under the same conditions.

-

Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC-UV method (see Section 3).

-

Trustworthiness:

-

Systematic Approach: The use of multiple, well-defined stress conditions ensures a comprehensive evaluation of the molecule's liabilities.

-

Control Samples: Comparing stressed samples to a control stored under ideal conditions allows for accurate quantification of degradation and distinguishes degradation products from process impurities.

-

Mass Balance: A key aspect of validating the results is to ensure mass balance, where the sum of the increase in impurities and the decrease in the parent compound is close to 100%. This confirms that all significant degradation products are being detected.[6]

Potential Degradation Pathways

Based on the compound's structure and general chemical principles, several degradation pathways can be postulated.

Caption: Potential degradation pathways for this compound.

Section 3: Analytical Methodologies

A robust, validated, stability-indicating analytical method is required to quantify this compound and separate it from any process impurities and degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable approach for this type of molecule.[10]

Workflow for Stability-Indicating HPLC Method Development

The development of a stability-indicating method is a systematic process.

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: RP-HPLC Method Development

Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.

Materials & Equipment:

-

HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Formic acid or Trifluoroacetic acid (TFA).

-

Water (HPLC grade).

-

Forced degradation samples from Section 2.2.

Initial Method Conditions:

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good general-purpose column for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the basic pyridine. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier. |

| Gradient | 5% to 95% B over 20 minutes | A broad gradient to ensure elution of all components. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |

| Detection | UV at 260 nm | Pyridine rings typically have a strong absorbance around 250-270 nm. |

| Injection Vol. | 10 µL | Standard injection volume. |

Methodology:

-

System Suitability: Inject a standard solution of this compound (e.g., 100 µg/mL) multiple times to ensure the system is performing correctly (check retention time reproducibility, peak area, and tailing factor).

-

Analysis of Stressed Samples: Inject the control and all forced degradation samples.

-

Evaluate Specificity:

-

Examine the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main parent peak and from each other.

-

Use a photodiode array (PDA) detector to check for peak purity of the parent compound in the stressed samples. The UV spectrum should be consistent across the entire peak.

-

-

Method Optimization:

-

Resolution: If co-elution occurs, modify the gradient (make it shallower), change the organic modifier (e.g., to methanol), or try a different column chemistry (e.g., Phenyl-Hexyl).

-

Peak Shape: If peak tailing is observed for the parent compound, ensure the mobile phase is sufficiently acidic (e.g., using 0.1% TFA instead of formic acid) to keep the pyridine protonated.

-

Run Time: Once adequate resolution is achieved, the gradient can be optimized to reduce the overall run time for higher throughput.

-

Conclusion

This compound is a compound with a promising profile for chemical synthesis and drug discovery. A thorough understanding of its solubility and stability is not merely academic but a practical necessity for its effective application. This guide has provided a framework for this understanding, grounded in established scientific principles. The compound is predicted to have good solubility in organic solvents and pH-dependent solubility in aqueous media. Its stability is governed by the chemical liabilities of its pyridine, ether, and alkyne functionalities. The provided protocols offer robust, validated pathways for the empirical determination of these properties, ensuring that researchers can proceed with confidence in generating reliable and reproducible data.

References

- 1. This compound | 69022-70-4 [sigmaaldrich.com]

- 2. This compound - CAS:69022-70-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pyridine [chemeurope.com]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AGU Fall Meeting 2020 [agu.confex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

The Propargyl Group: A Versatile Functional Handle for Pyridine Scaffolds in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Propargyl Moiety in Pyridine Chemistry

The pyridine ring is a cornerstone of medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design.[2] The introduction of a propargyl group—a three-carbon unit containing a terminal alkyne—onto the pyridine framework unlocks a wealth of synthetic possibilities, providing a versatile handle for further molecular elaboration.[3] This guide offers a comprehensive overview of the synthesis, reactivity, and applications of propargyl-functionalized pyridines, providing researchers with the foundational knowledge to harness the potential of this valuable class of compounds.

The terminal alkyne of the propargyl group is a gateway to a diverse range of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction allows for the efficient and regioselective formation of stable triazole linkages, enabling the conjugation of propargyl pyridines to a wide variety of molecules, including biomolecules, polymers, and surfaces. Beyond click chemistry, the propargyl group can participate in a myriad of other transformations, including cycloadditions, metal-catalyzed couplings, and isomerization reactions, making it a powerful tool for the construction of complex molecular architectures.

This technical guide will delve into the key synthetic strategies for accessing propargyl-functionalized pyridines, explore the rich and diverse reactivity of this scaffold, and highlight its burgeoning applications in medicinal chemistry and materials science.

I. Synthetic Strategies for Propargyl-Functionalized Pyridines

The synthesis of propargyl-functionalized pyridines can be broadly categorized into two main approaches: the de novo construction of the pyridine ring from propargyl-containing precursors, and the direct propargylation of a pre-formed pyridine scaffold.

De Novo Pyridine Synthesis: Building the Ring with a Propargyl Moiety

This approach involves the cyclization of acyclic precursors already bearing the propargyl group. A prominent example is the reaction of carbonyl compounds with propargylamine.

A general and efficient one-pot synthesis of polysubstituted pyridines has been developed from the reaction of various ketones and aldehydes with propargylamine.[5][6] This transformation is often catalyzed by gold or copper salts and proceeds through a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence.[5][6]

Experimental Protocol: Copper-Catalyzed Synthesis of Fused Pyridines from Cyclic Ketones and Propargylamine [7]

-

To a solution of the cyclic ketone (1.0 mmol) in isopropanol (5 mL) in a round-bottom flask, add propargylamine (1.2 mmol) and copper(II) chloride (CuCl₂, 0.05 mmol, 5 mol%).

-

Stir the reaction mixture at reflux in the presence of air.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired fused pyridine.

This method is scalable and offers a cost-effective alternative to gold-catalyzed procedures.[7]

Direct Propargylation of Pre-formed Pyridine Rings

This strategy involves the introduction of a propargyl group onto a pre-existing pyridine ring, typically through the coupling of a halopyridine with a propargyl-containing reagent.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is widely used to install the propargyl group onto halopyridine scaffolds. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[8]

Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines with Propargyl Derivatives

| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Bromopyridine | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 100 | Good | |

| 3-Iodopyridine | Propargyl alcohol | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | ~80 | [5] |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 96 | [5] |

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne [5]

-

To a 10 mL round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Add 2.0 mL of DMF and stir the mixture for 30 minutes.

-

Add 2-amino-3-bromopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1.0 mL).

-

Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

dot graph Sonogashira_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3][6] This method is particularly useful for creating C(sp²)-C(sp³) bonds and can be employed to couple propargylzinc reagents with halopyridines.[9]

Table 2: Examples of Negishi Coupling for the Synthesis of Pyridine Derivatives

| Pyridyl Halide | Organozinc Reagent | Catalyst | Solvent | Temp. | Yield (%) | Reference |

| 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | THF | Reflux | High | |

| 3-Bromopyridine | Propargylzinc bromide | NiCl₂(dppe) | THF | rt | Moderate | [3] |

dot graph Negishi_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

II. Reactivity of Propargyl-Functionalized Pyridines

The propargyl group on the pyridine ring serves as a versatile functional handle for a wide range of chemical transformations, significantly expanding the synthetic utility of these compounds.

Cycloaddition Reactions

The terminal alkyne of the propargyl group is an excellent dipolarophile and dienophile, readily participating in various cycloaddition reactions.

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry.[4][10] Propargyl-functionalized pyridines are excellent substrates for this reaction, allowing for their efficient conjugation to a wide variety of azide-containing molecules.[4] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high efficiency, regioselectivity, and mild reaction conditions.[4]

dot graph Click_Reaction { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Propargyl pyridines can also act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings.[11][12] The electron-withdrawing nature of the pyridine ring can enhance the reactivity of the propargyl dienophile. These reactions provide a powerful method for the construction of complex polycyclic and heterocyclic systems.[11]

Other Transformations

Beyond cycloadditions, the propargyl group can undergo a variety of other useful transformations, including:

-

Isomerization: The propargyl group can isomerize to an allene or a conjugated enyne under basic or metal-catalyzed conditions.

-

Metal-Catalyzed Reactions: The terminal alkyne can participate in various metal-catalyzed reactions, such as hydrofunctionalization and carbometalation.

-

Nucleophilic Addition: The acidic terminal proton of the alkyne can be removed with a strong base, and the resulting acetylide can act as a nucleophile.

III. Applications of Propargyl-Functionalized Pyridines

The unique combination of the pyridine scaffold and the versatile propargyl handle has led to the exploration of these compounds in diverse fields, from drug discovery to materials science.

Medicinal Chemistry

The pyridine nucleus is a well-established pharmacophore, and the introduction of a propargyl group offers several advantages in drug design:

-

Bioisosterism: The propargyl group can act as a bioisostere for other functional groups, influencing the compound's steric and electronic properties.

-

Metabolic Stability: The alkyne moiety can be more metabolically stable than other functional groups.

-

Covalent Inhibition: The electrophilic nature of the alkyne can be exploited for the design of covalent inhibitors that form a permanent bond with their biological target.

-

Click Chemistry for Drug Discovery: Propargyl-functionalized pyridines can be used in click chemistry-based approaches for lead discovery and optimization, allowing for the rapid synthesis and screening of compound libraries.

A notable example is the synthesis of propargyl pyridinyl ethers as potential inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism.[13]

Materials Science

The ability of the propargyl group to undergo polymerization and to be incorporated into larger structures via click chemistry makes propargyl-functionalized pyridines attractive building blocks for advanced materials.

Propargyl-functionalized pyridines can be polymerized through the alkyne group to create novel polymers with interesting properties. For example, poly(propargyl pyridinium bromide) is a conjugated polyelectrolyte with potential applications in fluorescence-based sensing and imaging.[14]

The pyridine nitrogen atom is an excellent coordinating group for metal ions, and the propargyl group provides a handle for post-synthetic modification. This makes propargyl-functionalized pyridines valuable linkers for the construction of functional metal-organic frameworks (MOFs).[15][16] The propargyl groups within the MOF can be further functionalized using click chemistry to introduce new functionalities and tune the properties of the material for applications in catalysis, gas storage, and sensing.[15]

Conclusion

Propargyl-functionalized pyridines represent a class of compounds with immense potential in modern chemical research. The convergence of the well-established importance of the pyridine scaffold with the synthetic versatility of the propargyl group creates a powerful platform for the development of new pharmaceuticals, functional materials, and complex molecular architectures. The synthetic methodologies outlined in this guide, coupled with the diverse reactivity of the propargyl moiety, provide a solid foundation for researchers to explore and exploit the full potential of these valuable building blocks. As our understanding of the synthesis and reactivity of these compounds continues to grow, we can expect to see even more innovative applications emerge in the years to come.

References

- 1. Coupling-isomerization synthesis of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization | MDPI [mdpi.com]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. ijrpc.com [ijrpc.com]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. Negishi Coupling | NROChemistry [nrochemistry.com]

- 7. benicewiczgroup.com [benicewiczgroup.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 12. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 14. Investigation of pyridine/propargyl bromide reaction and strong fluorescence enhancements of the resultant poly(propargyl pyridinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-(Prop-2-ynyloxy)pyridine for Advanced Research and Drug Development

Introduction: The Strategic Importance of 3-(Prop-2-ynyloxy)pyridine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of versatile chemical motifs is paramount to the design of novel therapeutics. Among these, this compound has emerged as a pivotal building block, particularly for researchers and scientists engaged in the synthesis of complex molecular architectures. Its unique combination of a pyridine core and a terminal alkyne functionality offers a gateway to a multitude of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The propargyl ether linkage provides a robust and synthetically accessible handle for the introduction of a terminal alkyne. This alkyne group is a highly energetic and reactive moiety that, through click chemistry, enables the efficient and regioselective formation of stable 1,2,3-triazole linkages.[3][4][5] This powerful conjugation methodology is increasingly harnessed in the development of sophisticated drug modalities, including Proteolysis Targeting Chimeras (PROTACs), where precise and reliable linker chemistry is critical for therapeutic efficacy.[3][6][]

This in-depth technical guide provides a comprehensive overview of this compound, including a curated list of commercial suppliers, detailed synthesis and characterization protocols, and practical applications in advanced drug development workflows.

Commercial Availability: A Curated List of Suppliers

For researchers embarking on projects involving this compound (CAS Number: 69022-70-4), a reliable supply of high-purity starting material is essential. The following table provides a comparative overview of several commercial suppliers. It is important to note that while the CAS number 7223-42-9 has been associated with this compound in some databases, the predominantly recognized identifier is 69022-70-4.[8][9]

| Supplier | Product Number | Purity | Form | Additional Information |

| Sigma-Aldrich (Fluorochem) | FLUH99C8A7C5 | 98% | Liquid | Distributor for Fluorochem.[9] |

| Ambeed | AMBH97F07217 | >97% | Liquid | Analytical data (NMR, HPLC, LC-MS) available. |

| ZHEJIANG JIUZHOU CHEM CO.,LTD | N/A | 99% | White Powder | Offers bulk quantities. Note: Lists CAS 7223-42-9. |

| Parchem | N/A | N/A | N/A | Specialty chemical supplier. |

| Toronto Research Chemicals | P839223 | N/A | N/A | Available through distributors like Biomall. |

| HANGZHOU LEAP CHEM CO., LTD. | N/A | N/A | N/A | Available through platforms like Echemi. |

| Sunway Pharm Ltd | CB79499 | 97% | N/A | Offers various quantities from 250mg to 25g. |

Synthesis and Characterization: A Protocol for Laboratory-Scale Preparation

While commercially available, an in-house synthesis of this compound can be advantageous for specific research needs. The following protocol is adapted from established methods for the alkylation of hydroxypyridines.[10]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-hydroxypyridine and propargyl bromide.

Materials:

-

3-Hydroxypyridine

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Slowly add propargyl bromide (1.2 eq) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 69022-70-4[9] |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| Appearance | Liquid or White Powder[9] |

| Purity (Typical) | >97% |

¹H and ¹³C NMR Spectroscopy:

While a publicly available spectrum for this compound is not readily found, the expected chemical shifts can be inferred from closely related structures reported in the literature.[10][11][12] The following are predicted key signals:

-

¹H NMR: The spectrum is expected to show signals for the pyridine ring protons, the methylene protons of the propargyl group adjacent to the oxygen, and the acetylenic proton.

-

¹³C NMR: The spectrum should display distinct signals for the carbons of the pyridine ring, the methylene carbon, and the two acetylenic carbons.

Core Application: A Versatile Tool in "Click Chemistry" and PROTAC Development

The terminal alkyne of this compound is its most valuable feature, enabling its participation in the highly efficient and regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a common and effective linker in drug discovery.[3][4][5][13]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction using this compound and an azide-containing molecule.

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol/Water (1:1) as solvent

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired triazole product.

Diagram of the CuAAC Reaction:

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application as a Linker in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component influencing the PROTAC's efficacy. The triazole linkage formed via a click reaction with this compound offers a rigid and stable connection, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[3][6][]

Diagram of a PROTAC Structure Incorporating the Triazole Linker:

Caption: General structure of a PROTAC utilizing a triazole linker.

Quality Control and Analytical Considerations

Ensuring the purity and identity of this compound is crucial for the reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Illustrative HPLC Method for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

This method should provide good separation of this compound from potential impurities, such as unreacted 3-hydroxypyridine or byproducts from the synthesis.[14][15]

Conclusion: A Key Enabler for Future Drug Discovery

This compound stands out as a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with straightforward synthesis and purification protocols, makes it an accessible reagent for a wide range of research applications. The true power of this molecule lies in its terminal alkyne functionality, which provides a reliable gateway to "click chemistry" and the construction of complex molecular architectures with high efficiency and precision. As the demand for sophisticated therapeutic modalities like PROTACs continues to grow, the strategic use of enabling linkers derived from this compound is poised to play an increasingly important role in the discovery of next-generation medicines.

References

- 1. PROTAC Linker_TargetMol [targetmol.com]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 8. scribd.com [scribd.com]

- 9. This compound | 69022-70-4 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. digibuo.uniovi.es [digibuo.uniovi.es]

- 13. youtube.com [youtube.com]

- 14. helixchrom.com [helixchrom.com]

- 15. ptfarm.pl [ptfarm.pl]

An In-Depth Technical Guide to the Safe Handling of 3-(Prop-2-ynyloxy)pyridine

This guide provides comprehensive safety and handling information for 3-(Prop-2-ynyloxy)pyridine (CAS No. 69022-70-4), a heterocyclic organic compound utilized as a key building block in synthetic chemistry and drug discovery.[1] The molecule's structure, incorporating both a basic pyridine ring and a reactive terminal alkyne, necessitates a thorough understanding of its potential hazards to ensure safe laboratory operations. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and protocols grounded in established safety principles.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A proactive approach to safety begins with a complete understanding of the substance's intrinsic hazards. The dual functionality of this compound—the nucleophilic and basic pyridine nitrogen and the reactive C-C triple bond—dictates its toxicological and physicochemical risk profile.

Toxicological Profile

This compound is classified as harmful through multiple exposure routes. The primary health risks are associated with its potential to cause systemic effects upon absorption and irritation to exposed tissues.

-

Acute Toxicity: The compound is designated as harmful if swallowed, if it comes into contact with the skin, or if inhaled. This is consistent with the toxicological profiles of many functionalized pyridine derivatives, which can interfere with metabolic processes and exhibit systemic toxicity.[2] Chronic exposure may lead to potential damage to the liver and kidneys.[2]

-

Irritation: While the specific data for this molecule is limited, structurally related compounds are known irritants.[3][4] It is prudent to assume it may cause skin and serious eye irritation.[3][4][5] Vapors may also irritate the respiratory system.[3][5]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides a universally understood summary of the key hazards.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 (Assumed) | H315: Causes skin irritation | GHS07 (Exclamation Mark)[3][5] |

| Serious Eye Damage/Irritation | Category 2A (Assumed) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[3][5] |

Physicochemical and Reactivity Hazards

The chemical structure informs its physical hazards, primarily related to flammability and chemical reactivity.

-

Flammability: Pyridine itself is a highly flammable liquid with a low flash point of 20°C (68°F).[6][7][8] Derivatives like this compound should be treated as flammable liquids. Its vapors can be heavier than air, spread along floors, and form explosive mixtures with air, especially in poorly ventilated areas.[6]

-

Reactivity of the Alkyne Group: The terminal alkyne (propargyl group) is a high-energy functional group. Terminal alkynes can form explosive acetylides, particularly with certain metals. While this is a greater risk with acetylene gas, caution should always be exercised. More practically, the alkyne group is a reactive handle for various chemical transformations (e.g., Sonogashira coupling, click chemistry), and these reactions can be exothermic.[1]

-

Reactivity of the Pyridine Ring: The nitrogen atom's lone pair of electrons makes the molecule basic and nucleophilic.[8] It will react vigorously with strong acids in potentially exothermic, hazardous reactions.[9][10]

-

Incompatibilities: To prevent hazardous reactions, this compound must be stored separately from strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[9][10][11]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Mitigating the risks identified in Section 1 requires a multi-layered defense system, starting with robust engineering controls and followed by appropriate PPE.

The Primacy of Ventilation: The Chemical Fume Hood

Due to the compound's inhalation toxicity and the flammability of its vapors, all handling procedures must be performed in a properly functioning and certified laboratory chemical fume hood.[9][12] This is the most critical engineering control to prevent the accumulation of harmful and flammable vapors in the laboratory workspace.[6][11]

Personal Protective Equipment: A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment.

| Protection Type | Specification | Rationale and Causality |

| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes that can cause serious eye irritation.[12] Standard safety glasses are insufficient. |

| Hand Protection | Butyl rubber or Polyvinyl Alcohol (PVA) gloves. | Protects against skin absorption (H312) and irritation. While nitrile gloves are common, some sources explicitly recommend against them for pyridine, favoring more resistant materials like butyl rubber.[9] Crucially, always consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough time. |

| Body Protection | Flame-resistant lab coat, fully buttoned. | Provides a barrier against spills and splashes on skin and personal clothing.[9] |

| Footwear | Closed-toe, non-porous shoes. | Protects feet from spills.[13] |

Logical Workflow for Safe Handling

A structured workflow ensures that safety is integrated into the experimental process from start to finish.

Caption: Logical workflow for handling this compound.

Section 3: Protocols for Safe Storage, Handling, and Disposal

Adherence to standardized protocols is essential for minimizing risk during routine laboratory use.

Storage Requirements

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[9][14] The storage area should be segregated from incompatible chemicals like strong acids and oxidizers.[9]

-

Ignition Sources: The storage area must be free of heat sources, sparks, open flames, and direct sunlight.[9][11] "No Smoking" signs should be prominently displayed.

-

Container: Keep the compound in a tightly sealed, properly labeled container to prevent vapor leakage and contamination.[3][15]

Step-by-Step Handling Protocol

-

Verification: Before starting, confirm the chemical fume hood is operational and has a current certification. Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[9]

-

Preparation: Assemble all necessary equipment and reagents inside the fume hood to minimize traffic in and out of the workspace.

-

Dispensing: When transferring the liquid, use grounding and bonding techniques for metal containers to prevent static discharge, a potential ignition source.[10][11] Use only spark-proof tools.[11][16]

-

During Reaction: Keep the reaction vessel closed or under an inert atmosphere as required by the chemistry. Be mindful of potential exotherms.

-

Post-Use: Tightly seal the primary container immediately after use.

-

Decontamination: Wipe down the work area within the fume hood with a suitable solvent, followed by soap and water.[17]

Waste Disposal Procedures

-

Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[9][18]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[17]

Section 4: Emergency Preparedness and Response

Even with meticulous planning, accidental exposures and spills can occur. A clear and practiced emergency plan is vital.

Spill Management

The response to a spill depends on its size and the immediate hazard it presents.

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][17] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes under a safety shower.[17][19] Remove all contaminated clothing while flushing. Seek medical attention if irritation persists.[17] |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[17][19] Remove contact lenses after the first 5 minutes, if present and easy to do, then continue rinsing.[19] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[6] Call a poison control center or seek immediate medical attention.[17] |

Conclusion

This compound is a valuable reagent whose safe use hinges on a comprehensive understanding of its dual chemical nature. The hazards associated with its pyridine and alkyne moieties—namely toxicity, flammability, and reactivity—can be effectively managed through the consistent application of robust engineering controls, correct PPE selection, and strict adherence to established protocols for handling, storage, and emergency response. By integrating the principles and procedures outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment.

References

- 1. Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 3. aksci.com [aksci.com]

- 4. synerzine.com [synerzine.com]

- 5. 3-(Prop-2-en-1-yl)pyridine | C8H9N | CID 12999987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. cws.auburn.edu [cws.auburn.edu]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. biosynce.com [biosynce.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. benchchem.com [benchchem.com]

- 18. ut.edu [ut.edu]

- 19. youtube.com [youtube.com]

A Technical Guide to 3-(Prop-2-yn-1-yloxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery